(5-Methylisoxazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
Description
This compound is a methanone derivative featuring a 5-methylisoxazole moiety linked via a ketone bridge to a pyrrolidine ring substituted at the 3-position with a pyridin-4-yloxy group. The isoxazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the pyrrolidine scaffold offers conformational flexibility.
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-4-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-10-13(8-16-20-10)14(18)17-7-4-12(9-17)19-11-2-5-15-6-3-11/h2-3,5-6,8,12H,4,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDOSZJQNUAGLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCC(C2)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analog 1: (3-(Anthracen-9-yl)-5-methylisoxazol-4-yl)(pyrrolidin-1-yl)methanone
- Structure : Replaces the pyridin-4-yloxy group with a bulky anthracene moiety at the pyrrolidine’s 3-position.
- Synthesis: Prepared via sodium enolate-mediated nitrile oxide cycloaddition (NOC), a method optimized for fused aromatic systems. This contrasts with the target compound’s synthesis, which likely requires selective etherification for the pyridin-4-yloxy group .
Structural Analog 2: (3-(2-Chloro-6-fluorophenyl)-5-methylisoxazol-4-yl)(pyrrolidin-1-yl)methanone
- Structure : Substitutes the pyridin-4-yloxy group with a 2-chloro-6-fluorophenyl ring.
- Synthesis : Details are unspecified, but halogenated aryl groups are typically introduced via cross-coupling or nucleophilic aromatic substitution. The presence of electron-withdrawing halogens (Cl, F) may enhance electrophilic reactivity compared to the target compound’s pyridine ether .
- This contrasts with the pyridin-4-yloxy group’s balance of hydrophilicity and aromaticity .
Structural Analog 3: Methanone Derivatives with Pyridinyl or Imidazo-Pyrrolo-Pyrazine Moieties
- Examples: Methanone,(4,5-dihydro-5-phenyl-1H-pyrazol-1-yl)-4-pyridinyl (PubChem ID: 3078469): Features a pyrazole ring and pyridinyl group, differing in core heterocycle (pyrazole vs. isoxazole) . ((cis)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)(pyrrolidin-1-yl)methanone: Incorporates a complex imidazo-pyrrolo-pyrazine system, offering diverse hydrogen-bonding and π-stacking interactions absent in the target compound .
- Key Differences : These analogs prioritize nitrogen-rich heterocycles, which may enhance binding to enzymes or receptors requiring multiple coordination sites (e.g., kinases). However, increased molecular complexity could raise synthetic challenges .
Research Implications and Limitations
- Synthetic Accessibility : The target compound’s pyridin-4-yloxy group may require milder conditions compared to anthracene or halogenated analogs, which involve harsh cycloaddition or halogenation steps .
- Pharmacological Potential: While none of the evidence explicitly details biological activity, structural features suggest applications in kinase inhibition (imidazo-pyrrolo-pyrazine analogs ) or CNS targeting (pyrrolidine’s flexibility ).
- Availability : Some analogs, like the chloro-fluoro-phenyl derivative, are listed as discontinued, highlighting challenges in sourcing or scalability .
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